molecular formula C14H13NOS B7473800 N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide

N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide

Cat. No. B7473800
M. Wt: 243.33 g/mol
InChI Key: SKIDBGHOKKVAFZ-UHFFFAOYSA-N
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Description

N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide, also known as TPPB, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide exerts its effects by modulating the activity of TRPC channels, which are non-selective cation channels that are involved in various physiological processes. N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide binds to the intracellular domain of TRPC channels and stabilizes the closed state of the channel, thereby reducing the influx of calcium ions into the cell. This, in turn, leads to a decrease in the activity of downstream signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects, depending on the specific cell type and tissue studied. In neurons, N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide has been shown to enhance synaptic plasticity and improve learning and memory. In cancer cells, N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide has been shown to induce cell death and inhibit cell proliferation. In vascular smooth muscle cells, N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide has been shown to inhibit the constriction of blood vessels, which could have potential implications for the treatment of hypertension.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide is its selectivity for TRPC channels, which allows for the specific modulation of these channels without affecting other ion channels. This makes N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide a valuable tool for studying the role of TRPC channels in various physiological processes. However, one of the limitations of N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide is its relatively low potency, which requires high concentrations to achieve the desired effects. This could lead to non-specific effects and potential toxicity in vivo.

Future Directions

There are several future directions for the study of N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide. One area of interest is the development of more potent analogs of N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide that could be used as drugs for the treatment of various diseases. Another area of interest is the study of the role of TRPC channels in various physiological processes, such as pain sensation, cardiovascular function, and immune response. Additionally, the development of new tools and techniques for the specific modulation of TRPC channels could provide valuable insights into the function of these channels in health and disease.
Conclusion:
In conclusion, N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. Its ability to modulate the activity of TRPC channels makes it a valuable tool for studying the role of these channels in various physiological processes. While there are limitations to its use, the future directions for the study of N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide are promising and could lead to the development of new drugs and therapies for the treatment of various diseases.

Synthesis Methods

N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide is synthesized through a multistep process that involves the reaction of 2-thiophen-2-ylphenylamine with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide in its pure form.

Scientific Research Applications

N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide has been studied extensively for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide has been shown to modulate the activity of TRPC channels, which are involved in various physiological processes such as synaptic plasticity, learning, and memory. In cancer research, N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide has been shown to inhibit the growth of cancer cells by targeting the TRPC channels. In drug discovery, N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide has been used as a lead compound to develop new drugs that target TRPC channels.

properties

IUPAC Name

N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c16-14(10-7-8-10)15-12-5-2-1-4-11(12)13-6-3-9-17-13/h1-6,9-10H,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIDBGHOKKVAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide

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